3-Bromo-4-(3-methyloxetan-3-yl)aniline
Overview
Description
3-Bromo-4-(3-methyloxetan-3-yl)aniline is an organic compound with the molecular formula C10H12BrNO It is a brominated aniline derivative featuring a methyloxetanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(3-methyloxetan-3-yl)aniline typically involves the bromination of 4-(3-methyloxetan-3-yl)aniline. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(3-methyloxetan-3-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the aniline group.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce nitroanilines or dehalogenated anilines, respectively.
Scientific Research Applications
3-Bromo-4-(3-methyloxetan-3-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(3-methyloxetan-3-yl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methyloxetanyl group can influence the compound’s binding affinity and specificity, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromoaniline: Lacks the methyloxetanyl group, making it less sterically hindered.
4-(3-Methyloxetan-3-yl)aniline:
3-Chloro-4-(3-methyloxetan-3-yl)aniline: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
3-Bromo-4-(3-methyloxetan-3-yl)aniline is unique due to the presence of both the bromine atom and the methyloxetanyl group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
3-bromo-4-(3-methyloxetan-3-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-10(5-13-6-10)8-3-2-7(12)4-9(8)11/h2-4H,5-6,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHXPUIDXGSNRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C2=C(C=C(C=C2)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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